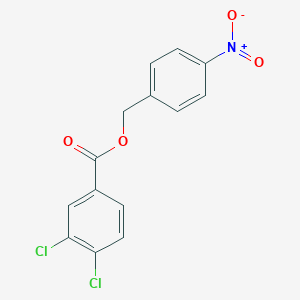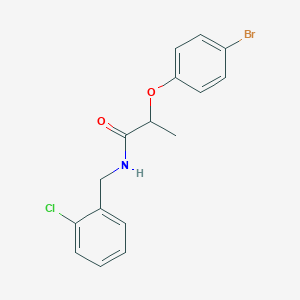
2-(4-bromophenoxy)-N-cyclooctylpropanamide
Overview
Description
2-(4-bromophenoxy)-N-cyclooctylpropanamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCTC is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is known to play a crucial role in pain perception and inflammation. In
Mechanism of Action
2-(4-bromophenoxy)-N-cyclooctylpropanamide acts as a competitive antagonist of the TRPV1 channel, binding to the channel and preventing the activation of the channel by various stimuli such as heat, acid, and capsaicin. This inhibition of TRPV1 activation leads to a reduction in pain perception and inflammation.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-cyclooctylpropanamide has been shown to have significant effects on pain perception and inflammation in various animal models. In a study on rats, 2-(4-bromophenoxy)-N-cyclooctylpropanamide was shown to reduce pain behavior in response to heat and capsaicin stimulation. Additionally, 2-(4-bromophenoxy)-N-cyclooctylpropanamide has been shown to reduce inflammation in models of acute and chronic inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-bromophenoxy)-N-cyclooctylpropanamide is its high potency and selectivity for the TRPV1 channel, making it a valuable tool for studying the role of TRPV1 in pain and inflammation. However, one limitation of 2-(4-bromophenoxy)-N-cyclooctylpropanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(4-bromophenoxy)-N-cyclooctylpropanamide. One area of interest is the development of novel TRPV1 antagonists based on the structure of 2-(4-bromophenoxy)-N-cyclooctylpropanamide. Additionally, further research is needed to fully understand the role of TRPV1 in pain and inflammation, and how TRPV1 antagonists such as 2-(4-bromophenoxy)-N-cyclooctylpropanamide can be used to develop more effective analgesics and anti-inflammatory drugs. Finally, the potential use of 2-(4-bromophenoxy)-N-cyclooctylpropanamide in the treatment of other diseases, such as cancer, should also be explored.
Scientific Research Applications
2-(4-bromophenoxy)-N-cyclooctylpropanamide has been extensively studied in scientific research due to its unique properties as a TRPV1 antagonist. TRPV1 channels are known to play a crucial role in pain perception and inflammation, making them an attractive target for the development of novel analgesics and anti-inflammatory drugs. 2-(4-bromophenoxy)-N-cyclooctylpropanamide has been shown to be a potent and selective TRPV1 antagonist, making it a promising candidate for the development of such drugs.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-cyclooctylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c1-13(21-16-11-9-14(18)10-12-16)17(20)19-15-7-5-3-2-4-6-8-15/h9-13,15H,2-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEXIVNFIICLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCCC1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4111769.png)
![5-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4111776.png)
![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111777.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-3-(2-furyl)propanamide](/img/structure/B4111793.png)

![4-ethyl 2-methyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4111810.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111824.png)
![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111827.png)
![2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4111835.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B4111851.png)

![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)
